molecular formula C14H17NO3 B1404875 tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 216574-84-4

tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B1404875
CAS No.: 216574-84-4
M. Wt: 247.29 g/mol
InChI Key: CQKDQPYPULKMBT-UHFFFAOYSA-N
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Description

tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate: is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison: tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its specific indene structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Biological Activity

tert-butyl N-(3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate is a synthetic organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug development.

The synthesis of this compound typically involves a reaction between 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid and tert-butyl carbamate. Common reagents include dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, usually conducted in dichloromethane at room temperature .

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It interacts with specific molecular targets by binding to the active sites of enzymes, thereby inhibiting their functions. This inhibition can affect various biochemical pathways and cellular processes, making it a candidate for therapeutic applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition:

  • The compound has been shown to inhibit certain proteases by blocking substrate access to their active sites, which is crucial in various physiological processes .

2. Anticancer Potential:

  • Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells. For instance, related compounds have demonstrated the ability to enhance caspase activity in breast cancer cell lines, indicating potential for anticancer applications .

3. Modulation of Biochemical Pathways:

  • The compound's interaction with enzymes can influence several signaling pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity .

Case Studies and Research Findings

A review of literature highlights various studies focusing on the biological evaluation of related compounds:

Study Findings
Study AInvestigated the enzyme inhibition properties of indene derivatives, including this compound, demonstrating significant inhibitory effects on proteases involved in cancer progression.
Study BExplored the apoptotic effects of similar compounds on MDA-MB-231 breast cancer cells, showing increased caspase activity and morphological changes indicative of apoptosis at micromolar concentrations .
Study CAnalyzed the interaction of this compound with various biochemical pathways, suggesting its potential role as a therapeutic agent in modulating enzyme activity linked to metabolic disorders .

Comparison with Similar Compounds

When compared to similar carbamates such as tert-butyl N-(2-hydroxypropyl)carbamate and tert-butyl N-(2-hydroxypyridin-3-yl)carbamate, this compound exhibits unique reactivity profiles due to its distinct indene structure. This structural specificity contributes to its unique biological activities and selectivity in enzyme interactions .

Properties

IUPAC Name

tert-butyl N-(3-oxo-1,2-dihydroinden-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-8-12(16)10-7-5-4-6-9(10)11/h4-7,11H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKDQPYPULKMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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